3,5-Diisopropylthiophen-2-amine

CAS No.:

Cat. No.: VC17417914

Molecular Formula: C10H17NS

Molecular Weight: 183.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NS |

|---|---|

| Molecular Weight | 183.32 g/mol |

| IUPAC Name | 3,5-di(propan-2-yl)thiophen-2-amine |

| Standard InChI | InChI=1S/C10H17NS/c1-6(2)8-5-9(7(3)4)12-10(8)11/h5-7H,11H2,1-4H3 |

| Standard InChI Key | PRJAQRDRKKBCFC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC(=C(S1)N)C(C)C |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

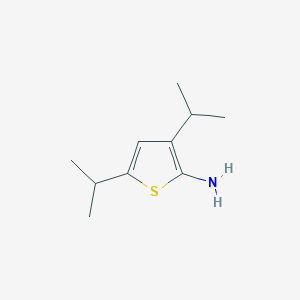

3,5-Diisopropylthiophen-2-amine consists of a thiophene core (C₄H₃S) substituted with two isopropyl groups (-CH(CH₃)₂) at the 3- and 5-positions and an amine (-NH₂) group at the 2-position. The thiophene ring’s aromaticity, arising from a conjugated π-system involving the sulfur atom’s lone pairs, is perturbed by electron-donating amine and sterically bulky isopropyl substituents. Comparative studies on 2-aminothiophenes indicate that amino groups enhance resonance stabilization, while alkyl substituents like isopropyl induce steric hindrance and modulate solubility .

Electronic Effects

Density functional theory (DFT) analyses of analogous systems, such as 3,5-dicyanothiophene, reveal that substituents significantly alter the aromatic ring’s electrophilicity. For instance, electron-withdrawing cyano groups increase the electrophilicity parameter (E) to −19.57, facilitating nucleophilic attacks . In contrast, the electron-donating amine and alkyl groups in 3,5-diisopropylthiophen-2-amine likely reduce its electrophilicity, rendering it less reactive toward nucleophiles. Steric effects from the isopropyl groups may further hinder access to reactive sites, as observed in crowded thiophene derivatives .

Synthetic Methodologies

Cyclocondensation Strategies

A proven route to substituted thiophenes involves cyclocondensation of α-thiocyanato ketones with cyanothioacetamides. For example, trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles are synthesized via Michael addition followed by intramolecular cyclization . Adapting this method, 3,5-diisopropylthiophen-2-amine could be synthesized by replacing aryl groups with isopropyl substituents. Key steps include:

-

Michael Addition: Reacting α-thiocyanatoacetophenone with a substituted cyanothioacetamide bearing isopropyl groups.

-

Cyclization: Intramolecular nucleophilic attack facilitated by aqueous KOH, forming the thiophene ring .

Table 1: Hypothetical Synthesis Conditions

| Step | Reagents | Temperature | Yield (Hypothetical) |

|---|---|---|---|

| Michael Addition | KOH (10% aq), EtOH | 25°C | 40–50% |

| Cyclization | EtOH–Acetone, reflux | 80°C | 60–70% |

Alternative Pathways

A second approach involves the Mannich-type cyclization of preformed dihydrothiophenes. For instance, reacting 2-amino-4,5-dihydrothiophene-3-carbonitriles with formaldehyde and primary amines under noncatalyzed conditions yields thieno[2,3-d]pyrimidines . Substituting dihydrothiophene precursors with isopropyl groups could similarly yield the target compound.

Physicochemical Properties

Solubility and Stability

Diisopropylamine, a structural analog, exhibits high solubility in polar solvents like ethanol (logP = 1.94) . By extension, 3,5-diisopropylthiophen-2-amine is expected to display moderate solubility in ethanol and acetone but limited solubility in water due to hydrophobic isopropyl groups. Stability studies on related amines suggest sensitivity to oxidation, necessitating storage under inert atmospheres .

Spectroscopic Characteristics

-

NMR: The amine proton is anticipated to resonate at δ 3.8–4.2 ppm (¹H NMR), while the thiophene ring protons adjacent to isopropyl groups may appear as a singlet due to symmetry.

-

IR: N–H stretching vibrations near 3350 cm⁻¹ and C–S bonds at 680 cm⁻¹ .

Reactivity and Applications

Coordination Chemistry

The lone pair on the amine nitrogen enables coordination to metal centers, making 3,5-diisopropylthiophen-2-amine a potential ligand in catalysis. Similar thiophene-amine complexes are employed in asymmetric synthesis .

Pharmaceutical Relevance

While no direct studies exist, 2-aminothiophenes are explored as kinase inhibitors and antimicrobial agents. The isopropyl groups may enhance lipophilicity, improving blood-brain barrier penetration .

Toxicological and Environmental Considerations

Diisopropylamine exhibits acute toxicity (LD₅₀ = 320 mg/kg in rats), causing respiratory distress and histological damage . Although no data exists for 3,5-diisopropylthiophen-2-amine, its structural similarity warrants caution in handling. Environmental persistence is likely low due to potential microbial degradation of the amine group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume